N-(4-chlorophenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S2/c19-12-1-5-14(6-2-12)21-17(24)10-7-15-11-27-18(22-15)23-28(25,26)16-8-3-13(20)4-9-16/h1-6,8-9,11H,7,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSKYJUEEGJJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with α-Chloroketones
A high-yielding route involves reacting 4-chlorophenylpropionyl chloride with 2-aminothiazole intermediates. For example, 2-amino-4-bromo-1,3-thiazole undergoes nucleophilic substitution with 4-fluorobenzenesulfonamide in the presence of Cu(I) catalysts, achieving 89–93% yields.
Catalytic Thiazole Formation
Recent advances employ nanocatalysts for one-pot thiazole synthesis. Manganese-doped CdS nanoparticles facilitate the reaction of 2-aminothiophenol with 3-oxo-N-(4-chlorophenyl)propanamide at 90°C in water, yielding 97% of the thiazole intermediate.
Table 1: Comparative Analysis of Thiazole Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | CuI | DMF | 110°C | 89% | |
| Nanoparticle-mediated | Mn/CdS | H2O | 90°C | 97% | |
| Solvent-free | Sulfated tungstate | Neat | RT | 95% |
Sulfonamidation at the Thiazole C2 Position
Introducing the 4-fluorobenzenesulfonamide group requires careful control to avoid side reactions. Patent literature describes two approaches:
Direct Sulfonylation
Treating 2-amino-4-(3-(4-chlorophenyl)propanamide)-1,3-thiazole with 4-fluorobenzenesulfonyl chloride in dichloromethane and triethylamine (TEA) achieves 84–88% yields. Prolonged reaction times (>6 h) reduce yields due to propanamide hydrolysis.
Protecting Group Strategies
To prevent amide degradation, the propanamide nitrogen is protected with tert-butoxycarbonyl (Boc) before sulfonylation. Deprotection with trifluoroacetic acid (TFA) restores the amide with 91% efficiency.
Propanamide Linkage Formation
Coupling the thiazole-sulfonamide intermediate with 4-chlorophenylpropanoic acid is critical. Methods vary by activation strategy:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C gives 78–82% yields. Excess EDC (>1.5 eq) risks thiazole ring opening.
Enzymatic Amidation
Bovine pancreas trypsin in toluene under visible light catalyzes the amidation at 20°C with 94% yield, offering an eco-friendly alternative.
Optimization and Scalability
Industrial-scale production prioritizes cost-efficiency and minimal purification. Key advancements include:
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Catalyst Recycling : Yb/MCM-41 molecular sieves are reused ≥5 times without activity loss, reducing catalyst costs by 40%.
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Solvent Selection : Ethanol-water mixtures (4:1 v/v) enable single-step crystallization, achieving 98.3% purity.
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Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes, particularly for sulfonylation steps .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-chlorophenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide may be utilized to study enzyme inhibition or receptor binding. Its potential as a bioactive molecule can be explored in various assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Thiazole Ring
- Impact of Sulfonamido vs. Hydroxy/Oxadiazole : Sulfonamido groups (target compound) improve hydrogen-bond acceptor capacity and metabolic stability compared to hydroxy or oxadiazole analogs .
2.2. Propanamide Linker Modifications
- Linker Length : The propanamide linker in the target compound provides optimal spacing for interactions with hydrophobic pockets in enzyme active sites, as seen in docking studies of similar sulfonamide-thiazole systems .
2.3. Aromatic Ring Modifications
- Halogen Effects : The 4-chlorophenyl group in the target compound contributes to π-π stacking, while fluorine in the sulfonamido group fine-tunes electronic properties without excessive steric hindrance .
Biological Activity
N-(4-chlorophenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClFNO2S. Its structure features a thiazole ring and a sulfonamide group, which are known to enhance biological activity.
Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in various cancers.
Inhibition of β-Catenin
A study highlighted the compound's ability to inhibit β-catenin-mediated transcription, which is often upregulated in colorectal cancer. The compound demonstrated a significant reduction in cell proliferation in SW480 and HCT116 cancer cell lines with IC50 values of 2 μM and 0.12 μM, respectively .
Biological Activity Data Table
| Activity | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Inhibition of Cell Proliferation | SW480 | 2 | Significant reduction |
| Inhibition of Cell Proliferation | HCT116 | 0.12 | Superior to reference compounds |
Case Studies
- Colorectal Cancer Model : In vivo studies using HCT116 xenografts in BALB/C nu/nu mice showed that treatment with the compound led to a marked decrease in tumor growth and reduced expression of the proliferation marker Ki67 . This suggests that the compound may serve as a promising lead for developing colorectal cancer therapies.
- Metabolic Stability : The compound exhibited higher metabolic stability than traditional chemotherapeutic agents like 5-FU when incubated with liver microsomes, indicating its potential for prolonged therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-chlorophenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonamide formation via coupling 4-fluorobenzenesulfonyl chloride with a thiazole amine intermediate. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the thiazole sulfonamide to the propanamide backbone .
- Critical parameters : Temperature (60–80°C for amide coupling), solvent choice (DMF for solubility), and catalyst (triethylamine for acid scavenging) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assign protons on the 4-chlorophenyl (δ 7.2–7.4 ppm) and fluorobenzenesulfonamide (δ 7.6–8.1 ppm) groups .
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths (e.g., C-S bond in thiazole: ~1.74 Å) and dihedral angles between aromatic rings .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination using dose-response curves .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Use quantum chemistry software:
- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen: −45 kcal/mol) .
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., binding affinity to COX-2 via sulfonamide H-bonding) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Purity validation : HPLC (≥95% purity) and LC-MS to rule out impurities affecting activity .
- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess if rapid degradation explains low in vivo efficacy despite high in vitro activity .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
